2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol is a complex organic compound with a molecular formula of C38H35Br2N3O3S and a molecular weight of 773.584 g/mol . This compound is characterized by its unique structure, which includes bromine atoms, a sulfonyl group, and an imidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on the compound’s binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol
- 2,6-Dibromo-4-methylphenyl acetate
- Phenol, 2,4-dibromo-
Uniqueness
Compared to similar compounds, this compound stands out due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the imidazole ring and sulfonyl group further enhances its binding affinity and specificity for various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2,4-dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHSXCNPYPSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35Br2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.